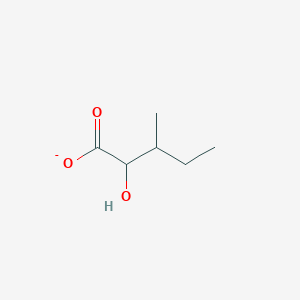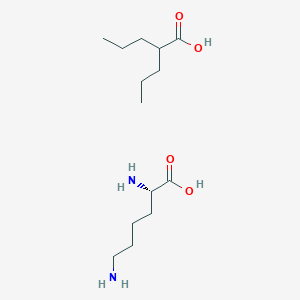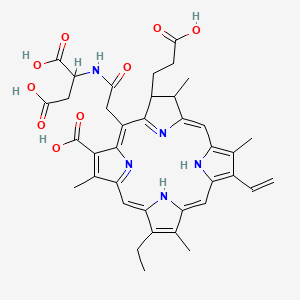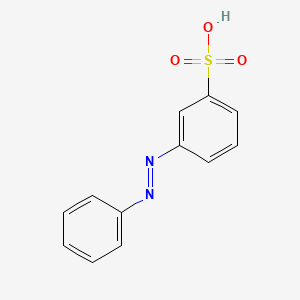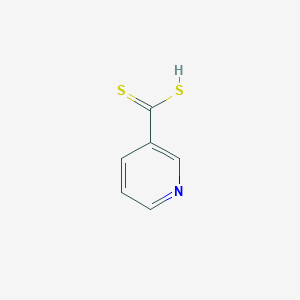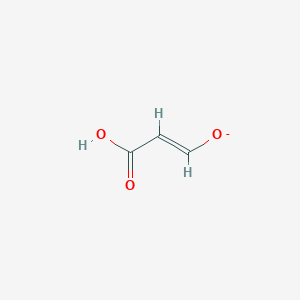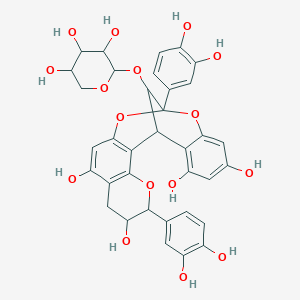
3-O-alpha-L-Arabinopyranosylproanthocyanidin A5'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' is primarily located in the cytoplasm. Outside of the human body, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' can be found in cocoa and cocoa products. This makes 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' a potential biomarker for the consumption of this food product.
3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' is a flavonoid oligomer.
Applications De Recherche Scientifique
Metabolomics-oriented Isolation and Structure Elucidation
A study on Arabidopsis thaliana aimed to construct metabolite standards and perform chemotaxonomic comparison by isolating metabolites in a non-targeted manner. Among the isolated metabolites were anthocyanins, which are crucial for understanding plant metabolomics and could provide a basis for further research on proanthocyanidins like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' (Nakabayashi et al., 2009).
Antioxidant Activities of Anthocyanins
Research on anthocyanins isolated from purple asparagus (Asparagus officinalis) demonstrated significant antioxidant activities through Oxygen Radical Absorbance Capacity (ORAC) assays. Such studies highlight the potential of anthocyanins, and by extension, related compounds like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', in contributing to antioxidant properties which can be beneficial for human health (Sakaguchi et al., 2008).
Metabolic Engineering for Anthocyanin Production
A novel approach was taken by engineering E. coli to extend the reconstituted plant anthocyanin pathway for O-methylated anthocyanin production. This study showcases the potential applications of metabolic engineering to produce specialized anthocyanins and could extend to the production of specific proanthocyanidins, offering insights into sustainable methods for producing such compounds (Cress et al., 2017).
Neuroprotective Effects of Anthocyanins
Anthocyanins have been studied for their neuroprotective effects against oxidative stress-induced damage in neuronal cell lines, demonstrating their potential in promoting brain health. This suggests that related compounds, such as 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', could also possess neuroprotective properties, warranting further investigation (Tarozzi et al., 2007).
Propriétés
Formule moléculaire |
C35H32O16 |
|---|---|
Poids moléculaire |
708.6 g/mol |
Nom IUPAC |
5,13-bis(3,4-dihydroxyphenyl)-21-(3,4,5-trihydroxyoxan-2-yl)oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol |
InChI |
InChI=1S/C35H32O16/c36-14-7-21(42)26-24(8-14)50-35(13-2-4-17(38)20(41)6-13)33(49-34-30(46)29(45)23(44)11-47-34)28(26)27-25(51-35)10-18(39)15-9-22(43)31(48-32(15)27)12-1-3-16(37)19(40)5-12/h1-8,10,22-23,28-31,33-34,36-46H,9,11H2 |
Clé InChI |
SFVJFSIQKBXNPZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)OC7C(C(C(CO7)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



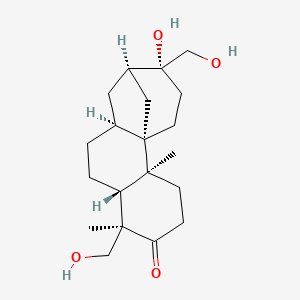
![[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(E,4R)-4-acetamidopent-2-en-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate](/img/structure/B1258558.png)
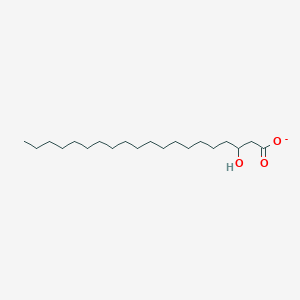
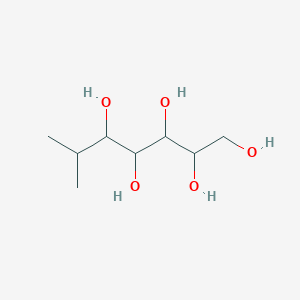
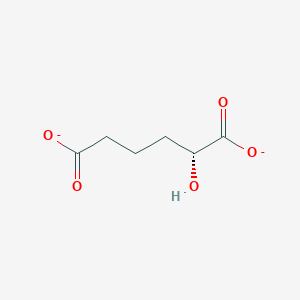
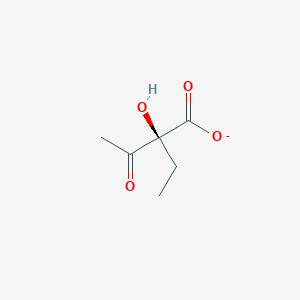
![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)
![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)
